N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
The compound N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a structurally complex molecule featuring:
- A hydroxy-substituted ethyl linker with furan-2-yl and thiophen-2-yl groups, introducing heterocyclic diversity and influencing electronic properties.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S/c20-17(12-5-6-13-14(9-12)24-11-23-13)19-10-18(21,15-3-1-7-22-15)16-4-2-8-25-16/h1-9,21H,10-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIHHAMQSIBACT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound notable for its unique structural features, including furan and thiophene rings. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Structural Characteristics
The compound's structure comprises:
- Furan and Thiophene Rings : These five-membered aromatic heterocycles contribute to the compound's reactivity and interaction with biological targets.
- Benzo[d][1,3]dioxole Core : This moiety is known for its diverse pharmacological properties.
- Carboxamide Functional Group : Enhances solubility and bioavailability.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate their activity, leading to various biological effects such as:
- Anticancer Activity : Potential to inhibit tumor growth by targeting cancer cell pathways.
- Antimicrobial Properties : Exhibits activity against bacterial and fungal infections.
Pharmacological Effects
Research indicates that this compound may influence several biological pathways. Below is a summary of key findings from various studies:
Case Studies
- Anticancer Studies :
- Antimicrobial Research :
Comparative Analysis
When compared to similar compounds, this compound stands out due to its dual aromatic heterocyclic structure. This unique arrangement allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to simpler derivatives containing only one type of heterocycle.
Similar Compounds Comparison
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiophene Derivative | Contains only thiophene ring | Limited interaction with diverse biological targets |
| Furan Derivative | Contains only furan ring | Moderate biological activity; less versatile |
| N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide | Contains both thiophene and furan rings | Enhanced reactivity and biological activity |
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds containing furan and thiophene moieties exhibit significant anticancer properties. N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation. Research indicates that this compound can modulate key signaling pathways involved in tumor growth and metastasis, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes associated with cancer progression and inflammation. For instance, studies have demonstrated its inhibitory effects on topoisomerase II, a target for many anticancer drugs, which suggests its utility in cancer therapy .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Ugi Reaction : This reaction allows for the formation of complex structures from simple building blocks, facilitating the synthesis of derivatives with varied biological activities.
- Cyclization Reactions : These reactions are crucial for constructing the dioxole ring structure, which is essential for its biological activity.
The reaction conditions such as temperature, solvent choice, and catalysts play a significant role in achieving high yields and purity .
Biological Evaluation
A study conducted to evaluate the cytotoxic effects of this compound on human cervical (HeLa) and lung (A549) carcinoma cells revealed that it exhibited significant inhibitory activity at certain concentrations. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay demonstrated that the compound could effectively reduce cell viability in a dose-dependent manner .
Pharmacological Insights
Another investigation focused on the pharmacological properties of derivatives of this compound showed selective antagonistic activity against TRPV4 channels while sparing TRPV1 channels. This selectivity is crucial for developing targeted therapies with fewer side effects .
Summary Table of Applications
Comparison with Similar Compounds
Key Data :
- Molecular Formula: C₁₈H₁₅NO₅S
- Molecular Weight : 357.4 g/mol
- SMILES : O=C(NCC(O)(c1ccoc1)c1cccs1)c1ccc2c(c1)OCO2
- CAS Number : 1351621-65-2 (for a propyl analog)
Comparison with Structurally Similar Compounds
2.1. Benzo[d][1,3]dioxole-5-carboxamide Derivatives
Key Observations :
- Substituent Effects : The hydroxy-thiophene-furan motif in the target compound introduces steric bulk and polarizability compared to simpler aryl substituents in HSD-2/HSD-3.
- Synthetic Yields: HSD-2/HSD-4 achieved ~75% yields via silica chromatography, suggesting efficient amide coupling protocols .
2.2. Thiophene- and Furan-Containing Carboxamides
Key Observations :
- Backbone Diversity : Replacing the carboxamide with an acrylamide (e.g., CAS 1904625-91-7) reduces rotational freedom and alters hydrogen-bonding capacity .
- Heterocycle Positioning : Thiophen-3-yl substitution (as in ) may reduce electronic conjugation compared to thiophen-2-yl in the target compound.
2.3. Propyl vs. Ethyl Linker Analogs
The propyl analog N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1351621-65-2) differs from the target compound by:
- Increased Hydrophobicity : Longer alkyl chain may enhance membrane permeability.
- Steric Effects : Propyl linker could hinder binding in biological targets compared to ethyl.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of benzo[d][1,3]dioxole-5-carboxylic acid derivatives with amines (e.g., 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine) using coupling agents like carbodiimides.
- Step 2 : Catalytic cross-coupling (e.g., Suzuki-Miyaura) to introduce thiophene/furan moieties, often employing palladium catalysts .
- Step 3 : Purification via flash column chromatography or recrystallization to achieve >95% purity . Critical factors include solvent choice (e.g., dichloromethane or ethanol), temperature control (0–60°C), and catalyst loading (1–5 mol%). Optimized conditions yield ~70–85% efficiency .
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Carbodiimide-mediated | 75 | 98 | DCM, RT, 24h |
| Palladium-catalyzed | 82 | 95 | Ethanol, 60°C, 12h |
Q. How is the compound structurally characterized, and which spectroscopic techniques are most effective?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to identify protons (e.g., hydroxyl at δ 5.2–5.5 ppm) and carbons in heterocyclic rings .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (357.38 g/mol) and fragmentation patterns .
- FT-IR : Detection of functional groups (amide C=O stretch at ~1650 cm, hydroxyl O-H at ~3300 cm) . X-ray crystallography (via SHELX software ) is ideal for resolving stereochemistry but requires high-purity crystals.
Q. What initial biological activities have been observed, and what assays are used to assess them?
Preliminary studies suggest:
- Anticancer Activity : Inhibition of cancer cell proliferation (IC = 10–50 μM in HeLa and MCF-7 cells) via MTT assays .
- Antimicrobial Effects : Moderate activity against Gram-positive bacteria (MIC = 25–100 μg/mL) using broth microdilution .
- Mechanistic Clues : Modulation of apoptosis pathways (e.g., caspase-3 activation) observed in flow cytometry .
Advanced Research Questions
Q. How does the compound interact with biological targets at the molecular level, and what computational methods predict these interactions?
Computational approaches include:
- Density Functional Theory (DFT) : To model electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
- Molecular Docking : Predict binding affinity to targets like kinases (e.g., EGFR) using AutoDock Vina. The furan-thiophene moiety shows π-π stacking with hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended to resolve discrepancies .
Q. What strategies address contradictory data in biological activity across studies?
Contradictions (e.g., variable IC values) may arise from:
- Purity Variability : Impurities >5% skew results; use HPLC (>98% purity) for consistency .
- Assay Conditions : Differences in serum concentration or incubation time; standardize protocols (e.g., 48h incubation for cytotoxicity) .
- Cell Line Heterogeneity : Validate across multiple models (e.g., primary vs. immortalized cells) . Meta-analysis of dose-response curves and publication of raw data enhance reproducibility.
Q. What are the design considerations for derivatives to enhance pharmacological properties?
Rational design strategies include:
- Bioisosteric Replacement : Swap thiophene with pyridine to improve solubility while retaining activity .
- Prodrug Modifications : Introduce ester groups to enhance bioavailability (e.g., acetylated hydroxyl) .
- SAR Studies : Vary substituents on the benzodioxole ring and track effects on IC (see Table 2 ).
Table 2 : Structure-Activity Relationship (SAR) Trends
| Substituent | IC (μM) | Solubility (mg/mL) |
|---|---|---|
| -H (Parent) | 25 | 0.1 |
| -OCH | 18 | 0.3 |
| -NO | 40 | 0.05 |
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
